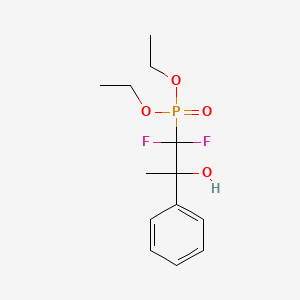
2-(Perfluoropropyl)pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Perfluoropropyl)pyridin-4-ol is a fluorinated pyridine derivative with the chemical formula C₈H₄F₇NO. This compound is characterized by the presence of a perfluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which constitutes a flexible three-component approach to highly substituted pyridin-4-ol derivatives . Another method involves the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450–500 °C) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(Perfluoropropyl)pyridin-4-ol, often relies on well-established fluorination technologies. These methods include the use of fluorinating agents like pentafluoropyridine and the application of selective fluorination techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Perfluoropropyl)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluoropropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as phenol derivatives and amines, which can replace the perfluoropropyl group.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide, used in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Perfluoropropyl)pyridin-4-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Perfluoropropyl)pyridin-4-ol involves its interaction with molecular targets and pathways in biological systems. The perfluoropropyl group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors . This interaction can modulate various biological processes, such as inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position on the pyridine ring.
Uniqueness
2-(Perfluoropropyl)pyridin-4-ol is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7NO/c9-6(10,7(11,12)8(13,14)15)5-3-4(17)1-2-16-5/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBPGZEKPHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-6-isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049724.png)









![tert-butyl (S)-2-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)acetate](/img/structure/B8049812.png)
![tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate](/img/structure/B8049819.png)
![(S)-6-((1-trityl-1H-imidazol-4-yl)methyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049822.png)
